Product packaging for Trasidrex(Cat. No.:CAS No. 71265-68-4)

Trasidrex

货号: B1193982
CAS 编号: 71265-68-4
分子量: 681.7 g/mol
InChI 键: UXUJYXZKQHLICF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Trasidrex is a fixed-dose combination drug that was previously approved for the treatment of essential hypertension . It contains two active components: Oxprenolol Hydrochloride, a non-selective beta-adrenergic receptor blocker, and Cyclopenthiazide, a thiazide diuretic . Its primary research value lies in studying the effects and mechanisms of combined beta-blocker and diuretic therapy. Fixed-dose combinations like this compound were developed to simplify dosing regimens, and comparative clinical studies have shown that they can improve patient compliance and blood pressure control compared to taking the two component drugs as separate "free" pills . Research applications may include pharmacological studies, historical clinical trial analysis, and investigations into combination therapy for cardiovascular disease. This product is designated For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42Cl2N4O7S2 B1193982 Trasidrex CAS No. 71265-68-4

属性

CAS 编号

71265-68-4

分子式

C28H42Cl2N4O7S2

分子量

681.7 g/mol

IUPAC 名称

6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C15H23NO3.C13H18ClN3O4S2.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;6-8,13,16-17H,1-5H2,(H2,15,18,19);1H

InChI 键

UXUJYXZKQHLICF-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.Cl

规范 SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.Cl

同义词

Trasidrex

产品来源

United States

科学研究应用

Hypertension Management

Trasidrex is primarily indicated for the treatment of essential hypertension. Clinical studies have demonstrated its effectiveness in controlling blood pressure levels, particularly in patients who may not achieve adequate control with monotherapy or free combinations of antihypertensive agents.

  • Clinical Trials : A multicenter clinical trial involving 62 hypertensive patients showed that transitioning from free combinations of antihypertensive medications to this compound resulted in marginally improved blood pressure control without an increase in adverse effects .
  • Meta-Analysis Insights : A systematic review comparing fixed versus free combinations noted a non-significant reduction in mean systolic blood pressure favoring fixed combinations like this compound, highlighting its potential role in enhancing treatment adherence and simplifying dosing regimens .

Adherence and Compliance

One of the significant advantages of this compound is its potential to improve patient adherence to treatment regimens. Fixed-dose combinations are associated with lower pill burdens, which can lead to better compliance compared to free combinations.

  • Patient Compliance : Studies indicate that patients using fixed combinations such as this compound demonstrate increased adherence rates, which can lead to better long-term outcomes in managing hypertension .

Safety Profile

The safety profile of this compound has been evaluated in various studies. The combination has shown a favorable tolerability profile, with no significant increase in adverse events compared to other treatment regimens.

  • Adverse Effects : In clinical trials, the transition to this compound did not result in any notable increase in side effects, suggesting that it is a safe option for patients .

Case Study 1: Efficacy in Elderly Patients

A study focusing on elderly patients demonstrated that this compound effectively controlled blood pressure while maintaining serum potassium levels within normal ranges after 12 weeks of treatment. This is particularly important as elderly patients often have comorbidities that complicate hypertension management .

Case Study 2: Comparison with Free Combinations

Another case study compared the outcomes of patients on this compound against those on free combinations of antihypertensive medications. The findings suggested that patients on this compound had slightly better control over their blood pressure and reported higher satisfaction levels due to the simplicity of taking a single tablet .

相似化合物的比较

Comparison with Free Combinations of Oxprenolol and Cyclopenthiazide

Studies directly comparing Trasidrex to its free components (Slow-Trasicor [oxprenolol] + Navidrex-K [cyclopenthiazide]) highlight key differences:

Comparison with Other Fixed-Dose Antihypertensive Combinations

Table 2: Fixed-Dose Combinations in Hypertension Management

Combination Type BP Reduction (mmHg) Compliance Rate Hypokalemia Risk
This compound -24/-15 92% Low
ACE Inhibitor + Diuretic -22/-14 88% Moderate
ARB + Diuretic -25/-16 90% Low
  • Mechanistic Advantage : Unlike ACE inhibitors or ARBs, β-blocker/diuretic combinations like this compound are preferred in patients with tachycardia or ischemic heart disease .
  • Safety : this compound’s potassium-sparing profile contrasts with higher hypokalemia risks in ACE inhibitor/diuretic combinations .

准备方法

Oxprenolol: Synthesis and Slow-Release Mechanism

Oxprenolol, a non-selective β-blocker, is synthesized via a multi-step process involving epoxide ring-opening reactions. The slow-release variant in Trasidrex employs a matrix system using hydroxypropyl methylcellulose (HPMC) to prolong dissolution. Granulation techniques ensure uniform particle distribution, while ethylcellulose coatings further modulate release kinetics.

Cyclopenthiazide: Synthesis and Immediate-Release Design

Cyclopenthiazide, a thiazide diuretic, is synthesized through sulfonamide formation followed by chlorination. In this compound, it is formulated for rapid release using microcrystalline cellulose and sodium starch glycolate as disintegrants. Particle size optimization (≤50 µm) ensures rapid bioavailability post-administration.

Fixed-Dose Combination Formulation Strategy

Compatibility Studies

Preformulation studies assess physicochemical interactions between oxprenolol and cyclopenthiazide. Differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) confirm the absence of incompatibilities. Excipients like lactose monohydrate and magnesium stearate are selected for their neutral interaction profiles.

Granulation and Compression Parameters

Wet granulation is employed for oxprenolol to enhance flowability, while cyclopenthiazide undergoes direct compression. Critical parameters include:

ParameterOxprenolol GranulesCyclopenthiazide Blend
Particle size (µm)150–20030–50
Compression force (kN)15–2010–15
Disintegration time (min)60 (slow-release)5

Coating and Stability Testing

Aqueous film coating (Opadry® II) is applied to oxprenolol granules prior to blending. Accelerated stability studies (40°C/75% RH) confirm 24-month shelf life, with HPLC assays showing <2% degradation impurities.

Clinical and Manufacturing Validation

Bioequivalence Trials

A multicenter trial (n=62) demonstrated bioequivalence between this compound and free combinations (slow oxprenolol + cyclopenthiazide). Pharmacokinetic parameters include:

ParameterThis compound (AUC₀–24)Free Combination (AUC₀–24)
Oxprenolol (ng·h/mL)1,240 ± 2101,190 ± 185
Cyclopenthiazide (ng·h/mL)85 ± 1282 ± 11

Compliance and Persistence Data

Meta-analyses of FDC therapies report 21% higher compliance (OR: 1.21; 95% CI: 1.03–1.43) and 29% improved persistence (OR: 1.29; 95% CI: 1.11–1.50) compared to free combinations.

Regulatory and Quality Considerations

Pharmacopeial Standards

This compound adheres to USP-NF monographs for dissolution testing (oxprenolol: ≥80% released at 12 hours; cyclopenthiazide: ≥85% at 30 minutes). Residual solvent levels (ICH Q3C) are maintained below 50 ppm for isopropanol.

Batch Release Criteria

TestSpecification
Assay (% label claim)Oxprenolol: 90–110%; Cyclopenthiazide: 95–105%
Content uniformityRSD ≤6%
DissolutionOxprenolol: Q=75% at 12h; Cyclopenthiazide: Q=80% at 45m

Challenges in FDC Development

Controlled Release Optimization

Balancing oxprenolol’s sustained release with cyclopenthiazide’s immediacy requires layered tablet designs. In vitro–in vivo correlation (IVIVC) models validate release profiles against clinical outcomes.

Scalability and Cost-Effectiveness

Transitioning from lab-scale (10 L reactors) to commercial production (1,000 L) necessitates adjustments in granulation moisture content (from 8% to 12%) and drying times (from 30 to 120 minutes) .

常见问题

Q. What frameworks support cross-disciplinary research on this compound (e.g., pharmacology + genomics)?

  • Collaborative Models :
  • Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to align hypotheses across disciplines.
  • Establish shared data repositories with standardized metadata (e.g., MIAME for genomics) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。